5-Bromo-2,6-diiodopyridin-3-ol chemical properties
5-Bromo-2,6-diiodopyridin-3-ol chemical properties
An In-depth Technical Guide to 5-Bromo-2,6-diiodopyridin-3-ol: Properties, Synthesis, and Synthetic Utility
Introduction and Strategic Importance
5-Bromo-2,6-diiodopyridin-3-ol is a halogen-rich, polysubstituted pyridine derivative. Its structure is of significant interest to researchers in medicinal chemistry and materials science. The pyridine-3-ol core is a common scaffold in numerous biologically active compounds. The strategic placement of three distinct halogen atoms (one bromine, two iodines) at specific positions transforms this simple core into a highly versatile and powerful building block for combinatorial chemistry and targeted synthesis.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This enables the controlled, stepwise introduction of diverse functional groups, providing a robust platform for generating libraries of complex molecules for drug discovery and lead optimization. This guide offers a comprehensive overview of its known properties, a plausible synthetic route, and its vast potential in modern organic synthesis.
Physicochemical and Computed Properties
The fundamental properties of 5-Bromo-2,6-diiodopyridin-3-ol are summarized below. The data is compiled from chemical supplier databases, as extensive characterization is not yet available in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 1040682-54-9 | ChemScene[1] |
| Molecular Formula | C₅H₂BrI₂NO | ChemScene[1] |
| Molecular Weight | 425.79 g/mol | ChemScene[1] |
| Appearance | Not specified, likely a solid | Inferred from related compounds |
| Purity | ≥98% | ChemScene[1] |
| Storage | Sealed in dry, 2-8°C | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | ChemScene[1] |
| LogP (Computed) | 2.7589 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Synthesis and Purification
While a specific, peer-reviewed synthesis for 5-Bromo-2,6-diiodopyridin-3-ol is not publicly documented, a logical and efficient synthetic pathway can be proposed based on established iodination methodologies for hydroxypyridine systems. The most plausible approach involves the direct electrophilic di-iodination of a 5-bromopyridin-3-ol precursor.
The hydroxyl group at the C3 position is an activating group, directing electrophilic substitution to the ortho (C2, C4) and para (C6) positions. The presence of bromine at C5 deactivates the ring slightly but does not prevent further substitution. The C2 and C6 positions are strongly activated by the hydroxyl group, making them prime targets for iodination.
Caption: Proposed synthetic workflow for 5-Bromo-2,6-diiodopyridin-3-ol.
Experimental Protocol (Proposed)
This protocol is adapted from a validated procedure for the mono-iodination of 5-bromo-2-hydroxypyridine and has been modified to achieve di-iodination[2].
Materials:
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5-Bromopyridin-3-ol
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N-Iodosuccinimide (NIS)
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Acetonitrile (anhydrous)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromopyridin-3-ol (1.0 eq).
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Reagent Addition: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add N-Iodosuccinimide (2.2 eq) portion-wise. The use of a slight excess of NIS ensures the reaction goes to completion for di-substitution.
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Reaction Conditions: Heat the reaction mixture to 80-85°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is anticipated to complete within 2-4 hours.
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Workup: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining NIS.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 5-Bromo-2,6-diiodopyridin-3-ol.
Predicted Spectroscopic Characterization
No experimental spectral data for this specific compound is publicly available. The following are predictions based on its structure and data from analogous compounds[3][4].
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¹H NMR: The spectrum is expected to be simple. It should show a single aromatic proton signal for the hydrogen at the C4 position, appearing as a singlet due to the absence of adjacent protons. A broad singlet corresponding to the hydroxyl proton (O-H) would also be present, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring, as they are all in unique chemical environments. The carbons bonded to the highly electronegative iodine atoms (C2 and C6) are expected to be shifted significantly downfield.
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IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations for the aromatic ring (around 1400-1600 cm⁻¹), and C-halogen (C-I, C-Br) stretches in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and two iodine atoms.
Chemical Reactivity and Synthetic Potential
The true value of 5-Bromo-2,6-diiodopyridin-3-ol lies in its potential for selective, sequential functionalization, making it a powerful scaffold in drug development. The C-I bonds are significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, providing a clear handle for regioselective synthesis.
Caption: Key reactivity pathways for synthetic diversification.
Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this building block is for sequential cross-coupling. This strategy allows for the introduction of three different substituents in a controlled manner.
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Step 1: Functionalization of C-I Bonds: The C2 and C6 positions can be functionalized using standard cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Mild reaction conditions will selectively target the two C-I bonds while leaving the C-Br bond intact. This step can introduce aryl, heteroaryl, alkyl, or alkyne groups.
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Step 2: Functionalization of the C-Br Bond: After the C-I bonds have reacted, the remaining C-Br bond at the C5 position can be targeted for a second cross-coupling reaction, often requiring slightly more forcing conditions (e.g., a different palladium catalyst/ligand system or higher temperatures). This allows for the introduction of a third point of diversity. This differential reactivity is a cornerstone of modern synthetic strategy[5].
O-Functionalization
The hydroxyl group provides another site for modification.
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Alkylation/Acylation: The hydroxyl group can be deprotonated with a mild base and subsequently alkylated or acylated to introduce various ether or ester functionalities.
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Conversion to Triflates: The hydroxyl group can be converted into a nonaflate or triflate, transforming it into an excellent leaving group for another cross-coupling reaction, further expanding the synthetic possibilities.
Safety and Handling
Hazard Identification:
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Oral Toxicity: The compound is classified as harmful if swallowed (H302).[1]
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Other Hazards: While specific data is lacking, structurally related compounds like 2-Bromo-6-iodopyridin-3-ol are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is prudent to assume this compound carries similar risks.
Recommended Precautions:
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Always handle this chemical in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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In case of accidental contact, wash the affected area thoroughly with water.
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Store the compound in a tightly sealed container in a cool, dry place as recommended.[1]
Conclusion
5-Bromo-2,6-diiodopyridin-3-ol represents a sophisticated and highly valuable building block for synthetic and medicinal chemists. While detailed characterization in the primary literature is sparse, its structure inherently provides a roadmap for its use. The key to its utility is the principle of differential reactivity among its three halogen atoms, enabling a controlled, sequential approach to constructing complex, tri-substituted pyridine derivatives. Its strategic application can significantly accelerate the synthesis of novel chemical entities for drug discovery and materials science applications.
References
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PubChem. 2-Bromo-6-iodopyridin-3-ol, CID 10979479. [Link]
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Zhang, P. et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. [Link]
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ResearchGate. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]
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Ukrainian Journal of Pharmacy and Pharmaceutical Chemistry. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]
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Li, Y. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]
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International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
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Journal of the American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
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ResearchGate. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
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ResearchGate. Synthesis of 3-Pyridinols Functionalized at C4. [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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ResearchGate. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Link]
